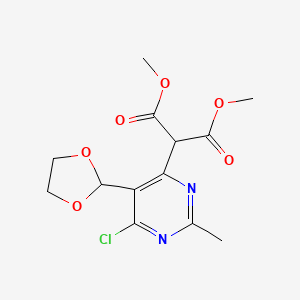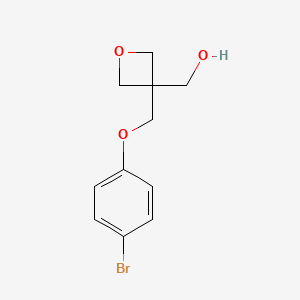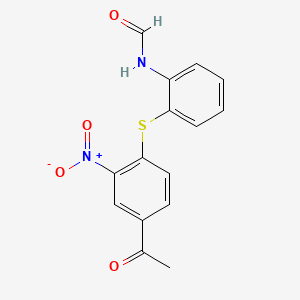
5-Bromo-6-methoxy-1H-indole-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-6-methoxy-1H-indole-2-carbonitrile is a chemical compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
The synthesis of 5-Bromo-6-methoxy-1H-indole-2-carbonitrile typically involves the bromination of 6-methoxyindole followed by the introduction of a cyano group at the 2-position. One common method is the reaction of 6-methoxyindole with bromine in the presence of a suitable solvent to yield 5-bromo-6-methoxyindole. This intermediate is then reacted with a cyanating agent, such as copper(I) cyanide, to form the final product .
Analyse Des Réactions Chimiques
5-Bromo-6-methoxy-1H-indole-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to yield amine derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Applications De Recherche Scientifique
5-Bromo-6-methoxy-1H-indole-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceuticals, including antiviral, anticancer, and anti-inflammatory agents.
Biological Studies: The compound is employed in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Material Science: It is used in the development of organic semiconductors and other advanced materials
Mécanisme D'action
The mechanism of action of 5-Bromo-6-methoxy-1H-indole-2-carbonitrile depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The presence of the bromine and methoxy groups can influence its binding affinity and selectivity towards molecular targets, such as proteins or nucleic acids .
Comparaison Avec Des Composés Similaires
Similar compounds to 5-Bromo-6-methoxy-1H-indole-2-carbonitrile include other brominated and methoxylated indole derivatives, such as:
- 5-Bromo-1H-indole-2-carbonitrile
- 6-Methoxy-1H-indole-2-carbonitrile
- 5-Bromo-6-methoxy-1H-indole-3-carboxaldehyde
These compounds share similar structural features but differ in their substitution patterns, which can affect their reactivity and applications. The unique combination of bromine and methoxy groups in this compound makes it particularly valuable for specific research and industrial purposes .
Propriétés
Formule moléculaire |
C10H7BrN2O |
|---|---|
Poids moléculaire |
251.08 g/mol |
Nom IUPAC |
5-bromo-6-methoxy-1H-indole-2-carbonitrile |
InChI |
InChI=1S/C10H7BrN2O/c1-14-10-4-9-6(3-8(10)11)2-7(5-12)13-9/h2-4,13H,1H3 |
Clé InChI |
SBIFXHALFZRYIQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C=C(NC2=C1)C#N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Chloro-4-((1-methyl-1H-benzo[d]imidazol-5-yl)oxy)aniline](/img/structure/B13938324.png)


![2-morpholinoethyl 4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B13938343.png)

![3-(Benzyloxy)-3H-pyrazolo[3,4-c]quinoline](/img/structure/B13938355.png)


![trisodium;[oxido-[oxido-[[(2S,5R)-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy]phosphoryl]oxyphosphoryl] hydrogen phosphate](/img/structure/B13938364.png)
![2,7-Diazaspiro[4.4]nonane-3,8-dione](/img/structure/B13938374.png)
